molecular formula C14H17N3O B319572 1-(4-Cyanophenyl)-3-cyclohexylurea

1-(4-Cyanophenyl)-3-cyclohexylurea

Cat. No.: B319572
M. Wt: 243.3 g/mol
InChI Key: ATMRLMHIYCXOMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Cyanophenyl)-3-cyclohexylurea is a urea derivative characterized by a 4-cyanophenyl group and a cyclohexyl substituent. Urea derivatives are widely studied for their diverse pharmacological and physicochemical properties, influenced by substituent electronic and steric effects.

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.3 g/mol

IUPAC Name

1-(4-cyanophenyl)-3-cyclohexylurea

InChI

InChI=1S/C14H17N3O/c15-10-11-6-8-13(9-7-11)17-14(18)16-12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H2,16,17,18)

InChI Key

ATMRLMHIYCXOMR-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)C#N

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Molecular Weight and Polarity

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
1-(4-Cyanophenyl)-3-cyclohexylurea C₁₄H₁₆N₃O 242.3 4-Cyanophenyl, Cyclohexyl
1-(2-Chlorophenyl)-3-cyclohexylurea C₁₃H₁₇ClN₂O 252.74 2-Chlorophenyl, Cyclohexyl
Acetohexamide C₁₅H₂₀N₂O₃S 324.38 p-Acetylbenzenesulfonyl, Cyclohexyl
CCNU (Lomustine) C₉H₁₆ClN₃O₂ 234.1 2-Chloroethyl, Nitroso, Cyclohexyl
  • Cyclohexyl vs.

Pharmacological and Functional Comparisons

Physicochemical Properties

  • Lipophilicity (logP): Cyanophenyl derivatives (logP ~2.5–3.0) are less lipophilic than chlorophenyl (logP ~3.5) or trifluoromethylphenyl analogs (logP ~4.0), affecting membrane permeability .
  • Solubility: The polar cyanophenyl group enhances aqueous solubility compared to halogenated analogs, though cyclohexyl substituents may counterbalance this via hydrophobic interactions .

Crystal Structure and Stability

  • 1-(2-Chlorophenyl)-3-cyclohexylurea : Exhibits planar urea moieties with intermolecular N-H···O hydrogen bonding, stabilizing its crystal lattice .
  • Cycloheptyl Analogs : Bulkier substituents disrupt packing efficiency, leading to lower melting points and altered dissolution profiles .

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